molecular formula C8H13ClN2 B2567383 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine CAS No. 1956331-91-1

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine

Cat. No.: B2567383
CAS No.: 1956331-91-1
M. Wt: 172.66
InChI Key: AXTKVYKJKWKXRR-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 188.65 g/mol . As a member of the dihydropyridazine family, this compound features a partially reduced pyridazine core, which is a valuable heterocyclic scaffold in medicinal chemistry and chemical synthesis. The structure incorporates both a chloro substituent and a sterically demanding tert-butyl group, making it a versatile building block (synthon) for constructing more complex molecules. Researchers may utilize it in various applications, including the development of pharmaceutical intermediates and agrochemicals. Its specific stereochemistry and substitution pattern make it a candidate for investigating structure-activity relationships (SAR). Related chemical structures, such as ethyl 6-chloro-1,6-dihydropyridazine-3-carboxylate, demonstrate the reactivity of this core, particularly at the chloro-substituted carbon, for further functionalization via cross-coupling reactions or nucleophilic substitution . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use. Proper handling procedures, including the use of personal protective equipment (PPE), should be followed. For products of this nature, typical storage recommendations are in a cool, dry, and well-ventilated area. Please refer to the relevant Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

3-tert-butyl-6-chloro-1,6-dihydropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5,7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTKVYKJKWKXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(tert-butyl)-1,2-diaminobenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective formation of the desired product.

Industrial Production Methods

Industrial production of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction parameters, leading to higher purity and reduced by-products. The scalability of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is part of a broader category of pyridazine derivatives that have shown promise in treating metabolic diseases. Research indicates that compounds within this class can modulate thyroid hormone activity, making them useful in the treatment of conditions such as obesity, hyperlipidemia, and diabetes. Specifically, a patent outlines the use of these compounds for therapeutic and prophylactic treatments of metabolic disorders influenced by thyroid hormone analogs .

Synthesis and Structural Variants

The synthesis of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine typically involves multi-component reactions that can yield various structural modifications. These modifications can enhance the biological activity or selectivity of the compound. Recent studies have focused on optimizing synthetic routes to improve yield and reduce environmental impact through green chemistry approaches .

Case Study 1: Metabolic Disorders

A clinical study demonstrated that a derivative of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine significantly reduced body weight and improved lipid profiles in obese subjects over a 12-week period. The study highlighted the compound’s ability to lower cholesterol levels and improve insulin sensitivity .

Case Study 2: Anticancer Activity

In vitro studies have shown that pyridazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. The specific mechanisms include the inhibition of cell proliferation and modulation of apoptotic pathways. This suggests potential applications in oncology for compounds related to 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine .

Comparative Analysis with Other Derivatives

Compound NamePrimary ApplicationMechanism of Action
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazineMetabolic disordersModulation of thyroid hormone activity
EtoricoxibRheumatoid arthritisCOX-2 inhibition
DoxylamineAllergiesH1 receptor antagonist
TopiroxostatHyperuricemiaXanthine oxidase inhibition

This table illustrates how different compounds within similar chemical classes are utilized for various therapeutic purposes, emphasizing the versatility of pyridine and dihydropyridine scaffolds in drug design .

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine involves its interaction with specific molecular targets. The chloro substituent can participate in electrophilic interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from the Combi-Blocks Catalog ()

The Combi-Blocks catalog lists several tert-butyl- and chloro-substituted heterocycles, which differ in core ring systems and substituent positions:

Compound Name Core Structure Substituents Purity CAS Number
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine 1,6-dihydropyridazine 3-(tert-butyl), 6-Cl 95% 1956331-91-1
2-tert-Butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one Isothiazolone (1,1-dioxo) 2-(tert-butyl), 5-Cl 98% 850314-47-5
1-(tert-Butyl)-3-chlorobenzene Benzene 1-(tert-butyl), 3-Cl 95% 3972-55-2
4-tert-butyl-2-chloro-1-ethoxybenzene Benzene 4-(tert-butyl), 2-Cl, 1-OEt 95% 1881294-08-1

Key Observations :

  • Electron Effects : The chlorine atom in the target compound is positioned para to the tert-butyl group, whereas in QC-2882 (isothiazolone), chlorine is meta to the tert-butyl. This positional difference may influence electronic interactions in reactions or biological targets .
  • Steric Effects : The tert-butyl group in all compounds contributes to steric hindrance, but its impact varies with ring size. For example, in the smaller isothiazolone ring (QC-2882), steric effects may dominate reactivity more than in the larger dihydropyridazine .

Comparison with 6-Chloro-1,1-dioxo-1,4,2-benzodithiazines ()

6-Chloro-1,1-dioxo-1,4,2-benzodithiazines (e.g., derivatives I–IV in ) share a chlorine substituent but differ significantly in core structure:

  • Core Heteroatoms: Benzodithiazines contain sulfur and nitrogen atoms, forming a bicyclic system with a 1,1-dioxo group.
  • Biological Activity: Benzodithiazines exhibit diverse bioactivities (e.g., antitumor, anti-HIV, diuretic) attributed to their planar aromatic systems and sulfone groups. The target compound’s lack of a sulfone moiety and its non-aromatic core may limit similar interactions .

Comparison with Tetrahydrocarbazole Derivatives ()

N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide and its analogues from feature a chloro-substituted tetrahydrocarbazole scaffold fused to an acetamide group:

  • Complexity : Tetrahydrocarbazoles are tricyclic systems with fused benzene and pyrrole rings, offering greater structural complexity than the dihydropyridazine core .
  • Functional Groups : The acetamide side chain in tetrahydrocarbazoles enables hydrogen bonding, which is absent in the target compound. This difference may influence pharmacokinetic properties like solubility and target binding .

Physicochemical Properties

  • Stability : The 1,6-dihydropyridazine core may exhibit lower oxidative stability than fully aromatic systems like benzene or isothiazolone.

Biological Activity

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is characterized by a dihydropyridazine core with a tert-butyl group and a chlorine substituent. This structure may contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridazine derivatives, including 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine. Research indicates that pyridazine derivatives can induce apoptosis and alter cell cycle progression in cancer cells. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer cell lines T-47D and MDA-MB-231:

CompoundIC50 (µM)Cell Line
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazineTBDTBD
Pyridazine derivative 11l20.1MDA-MB-231
Pyridazine derivative 11m16.1T-47D

These findings suggest that the structural features of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine may enhance its efficacy against tumor cells by interacting with specific cellular targets such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Antimicrobial Activity

In addition to anticancer effects, pyridazine derivatives have demonstrated antimicrobial properties. Compounds similar to 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine have been evaluated for their antibacterial activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/ml, indicating potent antibacterial effects .

The mechanisms underlying the biological activities of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine are multifaceted:

  • Apoptosis Induction : Studies show that pyridazines can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : The compound has been implicated in causing G2/M phase arrest in various cancer cell lines.
  • Enzyme Inhibition : The inhibition of key enzymes such as CDK2 may contribute to its anticancer effects.

Case Studies

Several case studies provide insights into the efficacy and safety profiles of pyridazine derivatives:

  • Study on Breast Cancer Cells : A study evaluated the effects of various pyridazine derivatives on T-47D and MDA-MB-231 cells. The results indicated that compounds bearing tert-butyl and chloro substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of related compounds against a panel of bacterial strains, revealing significant inhibitory effects that warrant further exploration .

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